(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
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Description
“(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C9H16ClNO3 . Its average mass is 221.681 Da and its monoisotopic mass is 221.081863 Da .
Synthesis Analysis
The synthesis of oxazine derivatives has been a subject of interest in recent years. The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .Chemical Reactions Analysis
The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 274.7±43.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 56.5±6.0 kJ/mol, flash point of 119.9±28.2 °C, and index of refraction of 1.562 .Scientific Research Applications
Odor Detection and Chemical Interactions
A study on the odor detection of mixtures of homologous carboxylic acids and coffee aroma compounds highlights how chemical structure influences sensory perception. This research can be related to understanding the olfactory impacts of various chemical compounds in scientific applications (Miyazawa et al., 2009).
Environmental Exposure Assessments
Investigations into environmental exposure to organophosphorus and pyrethroid pesticides in children provide insight into assessing and managing risks associated with chemical exposure. Such methodologies can be adapted for studies related to a wide range of chemical compounds (Babina et al., 2012).
Pharmacological Effects and Metabolism
Research on the bioavailability and metabolism of specific compounds, such as the study on MDL 100,240, which has dual inhibitory effects on angiotensin-converting enzyme and neutral endopeptidase, offers a framework for understanding the pharmacokinetics and pharmacodynamics of complex molecules (Rousso et al., 2000).
Properties
IUPAC Name |
(3S,9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)8-5-10-4-2-1-3-7(10)6-13-8;/h7-8H,1-6H2,(H,11,12);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSCZWBXFLKNHW-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H](OC[C@@H]2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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